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Compound of Interest

Compound Name: Prolycopene

Cat. No.: B1248880 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Prolycopene, the 7,9,7′,9′-tetra-cis-isomer of lycopene, is a naturally occurring carotenoid

found in high concentrations in specific tomato varieties, such as the tangerine tomato. Unlike

the all-trans-lycopene predominant in red tomatoes, the unique stereochemistry of

prolycopene influences its physical, chemical, and biological properties, including its

spectroscopic signature. This technical guide provides a comprehensive overview of the

spectroscopic properties of prolycopene, offering valuable data and methodologies for

researchers in the fields of natural product chemistry, pharmacology, and drug development.

UV-Visible Absorption Spectroscopy
The extended π-conjugated system of prolycopene is responsible for its characteristic

absorption of light in the visible range. The cis-configuration of the double bonds in

prolycopene results in a hypsochromic shift (a shift to a shorter wavelength) of its absorption

maxima compared to the all-trans isomer. This shift is typically around 35-40 nm.

Quantitative Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1248880?utm_src=pdf-interest
https://www.benchchem.com/product/b1248880?utm_src=pdf-body
https://www.benchchem.com/product/b1248880?utm_src=pdf-body
https://www.benchchem.com/product/b1248880?utm_src=pdf-body
https://www.benchchem.com/product/b1248880?utm_src=pdf-body
https://www.benchchem.com/product/b1248880?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1248880?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Solvent

λmax 1 ~439 - 444 nm Hexane/Ethanol

λmax 2 ~465 - 470 nm Hexane/Ethanol

λmax 3 ~497 - 502 nm Hexane/Ethanol

Molar Extinction Coefficient (ε) 105,000 L·mol⁻¹·cm⁻¹ at 439 nm

Note: The exact λmax values can vary slightly depending on the solvent used due to solvent-

solute interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules like

prolycopene. While detailed, fully assigned ¹H and ¹³C NMR data for prolycopene are not

readily available in the public domain, the technique has been instrumental in confirming its

7,9,7′,9′-tetra-cis configuration.

For comparative purposes, the ¹H and ¹³C NMR data for all-trans-lycopene are presented

below. The presence of cis double bonds in prolycopene would lead to distinct changes in the

chemical shifts, particularly for the protons and carbons near the cis bonds. Protons on cis-

double bonds typically resonate at a slightly different field compared to their trans counterparts,

and the through-space interactions in the cis configuration can be observed in 2D NMR

experiments like NOESY.

¹H and ¹³C NMR Data for all-trans-Lycopene (for
comparison)
¹H NMR (in CDCl₃)
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Chemical Shift (ppm) Multiplicity Assignment

1.60 s Me-16, Me-17

1.68 s Me-18

1.83 s Me-19, Me-19'

1.97 s Me-20, Me-20'

5.12 t H-2

5.95 d H-6

| 6.25 - 6.75 | m | Olefinic Protons |

¹³C NMR (in CDCl₃)

Chemical Shift (ppm) Assignment

12.8 C-20, C-20'

17.7 C-19, C-19'

25.7 C-18

26.8 C-16, C-17

39.9 C-3

40.3 C-1

| 124.2 - 137.5 | Olefinic Carbons |

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural analysis. High-resolution mass

spectrometry (HRMS) can determine the elemental composition of prolycopene with high

accuracy.
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The fragmentation of carotenoids in MS is complex. For lycopene isomers, the molecular ion

peak [M]⁺ or the protonated molecule [M+H]⁺ is typically observed at m/z 536.4382 (for

C₄₀H₅₆). Common fragmentation patterns for lycopene involve the loss of toluene (92 Da) and

xylene (106 Da) from the polyene chain. While specific, detailed fragmentation patterns for

prolycopene are not extensively documented, they are expected to show some differences

from all-trans-lycopene due to the different stereochemistry, potentially influencing the stability

of fragment ions.

Raman Spectroscopy
Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information

about the molecular structure and conformation. The Raman spectrum of carotenoids is

dominated by three major peaks:

ν1 (C=C stretching): around 1515-1525 cm⁻¹

ν2 (C-C stretching): around 1155-1160 cm⁻¹

ν3 (C-CH₃ rocking): around 1005-1010 cm⁻¹

The exact position of the ν1 band is sensitive to the length of the conjugated polyene chain and

can be used to distinguish between different carotenoids. For prolycopene, the cis-bends in

the polyene chain may lead to slight shifts in these characteristic Raman bands compared to

all-trans-lycopene.

Experimental Protocols
Extraction and Purification of Prolycopene from
Tangerine Tomatoes
Objective: To extract and purify prolycopene from tangerine tomato fruit for spectroscopic

analysis.

Materials:

Tangerine tomatoes

Acetone (HPLC grade)
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Hexane (HPLC grade)

Dichloromethane (HPLC grade)

Methanol (HPLC grade)

Anhydrous sodium sulfate

Blender or homogenizer

Separatory funnel

Rotary evaporator

Column for chromatography (e.g., silica gel or C18)

Procedure:

Homogenization: Wash and chop the tangerine tomatoes. Homogenize the tomato tissue in

a blender with acetone.

Extraction: Filter the homogenate and re-extract the solid residue with a mixture of hexane

and acetone (e.g., 1:1 v/v) until the residue is colorless.

Partitioning: Combine the filtrates and transfer to a separatory funnel. Add water to the

extract to facilitate phase separation. The upper hexane layer containing the carotenoids will

separate from the lower aqueous layer.

Washing and Drying: Wash the hexane layer with water to remove any residual acetone and

water-soluble impurities. Dry the hexane extract over anhydrous sodium sulfate.

Concentration: Evaporate the solvent using a rotary evaporator at a temperature below

40°C.

Purification: The crude extract can be further purified by column chromatography. For silica

gel chromatography, a non-polar solvent system like hexane with increasing amounts of a

slightly more polar solvent (e.g., acetone or dichloromethane) can be used for elution.

Prolycopene will elute as an orange-colored band.
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Purity Check: The purity of the isolated prolycopene can be assessed by HPLC with a

photodiode array (PDA) detector.

UV-Vis Spectrophotometry
Objective: To determine the absorption maxima and concentration of a purified prolycopene
sample.

Materials:

Purified prolycopene

Spectrophotometer grade solvent (e.g., hexane or ethanol)

Quartz cuvettes (1 cm path length)

UV-Vis spectrophotometer

Procedure:

Sample Preparation: Dissolve a known amount of purified prolycopene in the chosen

solvent to obtain a solution with an absorbance in the linear range of the instrument (typically

0.2-0.8).

Blank Measurement: Fill a quartz cuvette with the pure solvent and use it as a blank to zero

the spectrophotometer.

Sample Measurement: Record the absorption spectrum of the prolycopene solution from

approximately 350 nm to 600 nm.

Data Analysis: Identify the wavelengths of maximum absorbance (λmax). Use the Beer-

Lambert law (A = εbc) to calculate the concentration of the solution, where A is the

absorbance at a specific λmax, ε is the molar extinction coefficient, b is the path length of the

cuvette (1 cm), and c is the concentration.

Signaling Pathways and Workflows
Prolycopene Biosynthesis Pathway
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Prolycopene is a key intermediate in the carotenoid biosynthesis pathway in plants. Its

formation and subsequent isomerization are critical steps leading to the production of various

other carotenoids.
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To cite this document: BenchChem. [Spectroscopic Properties of Prolycopene: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1248880#spectroscopic-properties-of-prolycopene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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